molecular formula C15H18O2 B14333888 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate CAS No. 111833-49-9

2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate

Cat. No.: B14333888
CAS No.: 111833-49-9
M. Wt: 230.30 g/mol
InChI Key: ZCCLXUGSIBRHDP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is an organic compound with a unique structure that combines an alkyne group with a phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate typically involves the reaction of 2-Methyl-4-phenylbut-3-yn-2-ol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on efficient use of reagents and energy.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The alkyne group can participate in cycloaddition reactions, forming various cyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the ester group.

    2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: Similar structure with a methyl-substituted phenyl ring.

    2-Methyl-4-phenylbut-3-yn-2-amine: Similar structure with an amine group instead of an ester.

Uniqueness

2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is unique due to the presence of both an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

111833-49-9

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(2-methyl-4-phenylbut-3-yn-2-yl) 2-methylpropanoate

InChI

InChI=1S/C15H18O2/c1-12(2)14(16)17-15(3,4)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3

InChI Key

ZCCLXUGSIBRHDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

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